molecular formula C8H8F2O2 B12571668 1,3-Difluoro-2,5-dimethoxybenzene CAS No. 203059-81-8

1,3-Difluoro-2,5-dimethoxybenzene

Cat. No.: B12571668
CAS No.: 203059-81-8
M. Wt: 174.14 g/mol
InChI Key: ZXDQTQYRMDJIDZ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two methoxy groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is treated with fluorinating agents and methoxylating agents under controlled conditions to introduce the fluorine and methoxy groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Difluoro-2,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2,5-dimethoxybenzene involves its interaction with various molecular targets. The fluorine atoms and methoxy groups influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Difluoro-2,5-dimethoxybenzene
  • 1,2-Difluoro-4,5-dimethoxybenzene
  • 1,3-Dimethoxybenzene

Uniqueness

1,3-Difluoro-2,5-dimethoxybenzene is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Properties

CAS No.

203059-81-8

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

1,3-difluoro-2,5-dimethoxybenzene

InChI

InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3

InChI Key

ZXDQTQYRMDJIDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)OC)F

Origin of Product

United States

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